2-Amino-3-(3-chloro-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride
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Overview
Description
2-Amino-3-(3-chloro-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of amino, chloro, difluoro, and hydroxy functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(3-chloro-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride typically involves multi-step organic reactions. One common method includes the halogenation of a precursor compound followed by amination and subsequent hydrolysis. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The presence of halogen atoms allows for nucleophilic substitution reactions, where halogens can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-Amino-3-(3-chloro-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3-chloro-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, ionic interactions, and covalent modifications with these targets, thereby modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
- 2-Amino-3-(3-chloro-4-hydroxyphenyl)propanoic acid
- 2-Amino-3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid
- 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid
Comparison: Compared to similar compounds, 2-Amino-3-(3-chloro-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride exhibits unique reactivity due to the combined presence of chloro, difluoro, and hydroxy groups. This combination enhances its potential for diverse chemical transformations and biological interactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H9Cl2F2NO3 |
---|---|
Molecular Weight |
288.07 g/mol |
IUPAC Name |
2-amino-3-(3-chloro-2,6-difluoro-4-hydroxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H8ClF2NO3.ClH/c10-7-6(14)2-4(11)3(8(7)12)1-5(13)9(15)16;/h2,5,14H,1,13H2,(H,15,16);1H |
InChI Key |
SVLPVWUBSXTJKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)CC(C(=O)O)N)F)Cl)O.Cl |
Origin of Product |
United States |
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